Cas no 1378857-29-4 (3-Amino-1-naphthamide)

3-Amino-1-naphthamide is a naphthalene derivative featuring both an amino and an amide functional group, making it a versatile intermediate in organic synthesis and pharmaceutical applications. Its structure allows for further functionalization, enabling the production of dyes, fluorescent probes, and bioactive compounds. The compound exhibits stability under standard conditions and demonstrates compatibility with various reaction conditions, including acylation and alkylation. Its high purity and well-defined chemical properties make it suitable for research and industrial use, particularly in the development of specialized organic materials. The presence of reactive sites enhances its utility in constructing complex molecular architectures.
3-Amino-1-naphthamide structure
3-Amino-1-naphthamide structure
商品名:3-Amino-1-naphthamide
CAS番号:1378857-29-4
MF:C11H10N2O
メガワット:186.20990228653
CID:5706559
PubChem ID:97624823

3-Amino-1-naphthamide 化学的及び物理的性質

名前と識別子

    • 1378857-29-4
    • 3-aminonaphthalene-1-carboxamide
    • 3-Amino-1-naphthamide
    • 3-Amino-naphthalene-1-carboxylic acid amide
    • 1-Naphthalenecarboxamide, 3-amino-
    • インチ: 1S/C11H10N2O/c12-8-5-7-3-1-2-4-9(7)10(6-8)11(13)14/h1-6H,12H2,(H2,13,14)
    • InChIKey: SLMABUGZQVTZDE-UHFFFAOYSA-N
    • ほほえんだ: O=C(C1C=C(C=C2C=CC=CC2=1)N)N

計算された属性

  • せいみつぶんしりょう: 186.079312947g/mol
  • どういたいしつりょう: 186.079312947g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 2
  • 重原子数: 14
  • 回転可能化学結合数: 1
  • 複雑さ: 229
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 69.1Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.4

じっけんとくせい

  • 密度みつど: 1.288±0.06 g/cm3(Predicted)
  • ふってん: 435.8±28.0 °C(Predicted)
  • 酸性度係数(pKa): 16.20±0.30(Predicted)

3-Amino-1-naphthamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM240046-1g
3-Amino-1-naphthamide
1378857-29-4 97%
1g
$421 2023-01-07
Chemenu
CM240046-1g
3-Amino-1-naphthamide
1378857-29-4 97%
1g
$421 2021-08-04
Chemenu
CM240046-5g
3-Amino-1-naphthamide
1378857-29-4 97%
5g
$1169 2021-08-04
Chemenu
CM240046-10g
3-Amino-1-naphthamide
1378857-29-4 97%
10g
$1636 2021-08-04
Chemenu
CM240046-5g
3-Amino-1-naphthamide
1378857-29-4 97%
5g
$1169 2023-01-07
Chemenu
CM240046-10g
3-Amino-1-naphthamide
1378857-29-4 97%
10g
$1636 2023-01-07

3-Amino-1-naphthamide 関連文献

3-Amino-1-naphthamideに関する追加情報

Introduction to 3-Amino-1-naphthamide (CAS No. 1378857-29-4)

3-Amino-1-naphthamide, identified by its Chemical Abstracts Service (CAS) number 1378857-29-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, characterized by its naphthamide core structure, exhibits unique chemical properties that make it a valuable intermediate in the development of novel therapeutic agents. The presence of both an amino group and an amide functionality imparts distinct reactivity, enabling its incorporation into diverse molecular frameworks with potential applications in drug discovery.

The structural motif of 3-amino-1-naphthamide consists of a naphthalene ring system substituted at the 1-position with an amide group and at the 3-position with an amino group. This arrangement not only contributes to its stability but also provides multiple sites for chemical modification, making it a versatile building block for synthetic chemists. The compound's solubility profile and thermal stability further enhance its utility in various chemical transformations, particularly in multi-step synthetic routes aimed at constructing complex pharmacophores.

In recent years, 3-amino-1-naphthamide has been explored as a key intermediate in the synthesis of bioactive molecules. Its incorporation into heterocyclic scaffolds has led to the development of compounds with promising biological activities. For instance, derivatives of this scaffold have shown potential in inhibiting specific enzymatic targets associated with inflammatory and infectious diseases. The amide bond, a crucial feature of 3-amino-1-naphthamide, is known to enhance binding affinity and metabolic stability in drug molecules, making it an attractive component in medicinal chemistry campaigns.

One of the most compelling aspects of 3-amino-1-naphthamide is its role in facilitating transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental to modern organic synthesis, enabling the formation of carbon-carbon bonds under mild conditions. The amino and amide groups present in 3-amino-1-naphthamide can be selectively functionalized using palladium, copper, or nickel catalysts, allowing for the construction of complex molecular architectures with high precision. Such methodologies have been leveraged to generate novel analogs for drug discovery programs.

Recent advancements in computational chemistry have further highlighted the significance of 3-amino-1-naphthamide as a scaffold for virtual screening and de novo design. Molecular modeling studies indicate that derivatives of this compound can interact effectively with biological targets through hydrogen bonding networks and hydrophobic interactions. This has prompted researchers to explore its potential as a lead compound or as a component in fragment-based drug design strategies. The ability to predictably modulate its electronic and steric properties makes 3-amino-1-naphthamide a valuable asset in the quest for new therapeutics.

The synthesis of 3-amino-1-naphthamide itself presents an interesting challenge due to the need for regioselective functionalization of the naphthalene ring. Traditional synthetic approaches often involve multi-step sequences involving protection-deprotection strategies to achieve the desired regiochemistry. However, recent innovations in catalytic methods have streamlined these processes, allowing for more efficient access to this intermediate. For example, directed ortho-metalation followed by quenching with ammonia equivalents has emerged as a reliable route to introduce the amino group at the 3-position.

The amide functionality in 3-amino-1-naphthamide also plays a critical role in its reactivity towards nucleophilic addition and condensation reactions. This has been exploited in the development of peptide mimetics and peptidomimetics, where the naphthamide core serves as a rigid scaffold mimicking natural peptide sequences while offering improved pharmacokinetic properties. Such derivatives have shown promise in preclinical studies as modulators of protein-protein interactions relevant to neurological disorders.

In conclusion, 3-amino-1-naphthamide (CAS No. 1378857-29-4) represents a structurally intriguing and synthetically versatile compound with significant implications for pharmaceutical research. Its unique combination of functional groups and favorable chemical properties positions it as a cornerstone intermediate in the development of innovative drug candidates. As our understanding of molecular interactions continues to evolve, compounds like 3-amino-1-naphthamide will undoubtedly play an increasingly pivotal role in shaping the future of medicinal chemistry.

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